molecular formula C10H10N2O3 B8420383 2-Oxo-1-(pyridin-3-yl)pyrrolidine-3-carboxylic acid

2-Oxo-1-(pyridin-3-yl)pyrrolidine-3-carboxylic acid

Cat. No. B8420383
M. Wt: 206.20 g/mol
InChI Key: GVGVFBMWVQBRHQ-UHFFFAOYSA-N
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Patent
US08093264B2

Procedure details

To a stirred solution of 350 (514 mg, 2.33 mmol) in THF (20 ml) under nitrogen was added a solution of LiOH.H2O (147 mg, 3.50 mmol) in water (5 mL). The reaction mixture was stirred overnight, concentrated, diluted with a small amount of water, filtered, neutralized with 1N HCl (pH ˜5-6), and extracted twice with dichloromethane. The aqueous phase was concentrated, and the residue was triturated in methanol (with traces of acetone). After filtration, the mother liquid was concentrated and dried under high vacuum to afford title compound 351 (493 mg, quantitative yield, contaminated with salts) as a pale yellow sticky solid. MS (m/z): 207.1 (M+H)+−.
Name
350
Quantity
514 mg
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
147 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:6]([C:7]([O:9]C)=[O:8])[CH2:5][CH2:4][N:3]1[C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1.O[Li].O>C1COCC1.O>[O:1]=[C:2]1[CH:6]([C:7]([OH:9])=[O:8])[CH2:5][CH2:4][N:3]1[C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
350
Quantity
514 mg
Type
reactant
Smiles
O=C1N(CCC1C(=O)OC)C=1C=NC=CC1
Name
LiOH.H2O
Quantity
147 mg
Type
reactant
Smiles
O[Li].O
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with a small amount of water
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous phase was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was triturated in methanol (with traces of acetone)
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquid was concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1N(CCC1C(=O)O)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 493 mg
YIELD: CALCULATEDPERCENTYIELD 102.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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